molecular formula C12H14O5 B597329 Dimethyl 2-(4-hydroxyphenyl)succinate CAS No. 136705-25-4

Dimethyl 2-(4-hydroxyphenyl)succinate

Cat. No.: B597329
CAS No.: 136705-25-4
M. Wt: 238.239
InChI Key: DNPMXTYMJAPZNT-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-hydroxyphenyl)succinate is an organic compound with the molecular formula C₁₂H₁₄O₅. It is a derivative of succinic acid and contains a hydroxyphenyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(4-hydroxyphenyl)succinate can be synthesized through the esterification of 4-hydroxyphenylacetic acid with dimethyl succinate. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process also includes steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-hydroxyphenyl)succinate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Dimethyl 2-(4-hydroxyphenyl)succinate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of dimethyl 2-(4-hydroxyphenyl)succinate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: Another ester of succinic acid with different biological activities.

    Dimethyl succinate: Lacks the hydroxyphenyl group, resulting in different chemical properties and applications.

    4-Hydroxyphenylacetic acid: Contains the hydroxyphenyl group but lacks the ester functionality.

Uniqueness

Dimethyl 2-(4-hydroxyphenyl)succinate is unique due to the presence of both the hydroxyphenyl group and the ester functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

dimethyl 2-(4-hydroxyphenyl)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-16-11(14)7-10(12(15)17-2)8-3-5-9(13)6-4-8/h3-6,10,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPMXTYMJAPZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80741282
Record name Dimethyl 2-(4-hydroxyphenyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136705-25-4
Record name Dimethyl 2-(4-hydroxyphenyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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